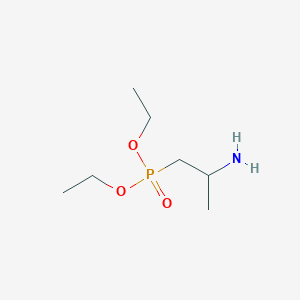

Diethyl (2-aminopropyl)phosphonate

Description

Significance of α-Aminophosphonates in Chemical Biology and Medicinal Chemistry

α-Aminophosphonates are a prominent class of organophosphorus compounds that have garnered substantial attention in the fields of medicinal and chemical biology. nist.govnist.gov Their importance stems from their diverse biological activities, which include roles as enzyme inhibitors, antibacterial agents, antifungal compounds, and even potential anticancer and antiviral therapeutics. nist.govresearchgate.netsigmaaldrich.comnih.gov The versatility of these compounds has made them attractive targets for synthesis and development in agricultural and medical applications. researchgate.net For instance, certain α-aminophosphonates have shown effectiveness in inhibiting the growth of Plasmodium falciparum, the parasite responsible for malaria. researchgate.net Their ability to act as antagonists to amino acids allows them to interfere with cellular metabolism, leading to a range of physiological effects. nih.gov

Structural Analogy to Amino Acids and Phosphates

The biological activity of α-aminophosphonates is largely attributed to their structural resemblance to two key biological molecules: α-amino acids and phosphates. researchgate.netnih.gov They are considered structural analogues or "bioisosteres" of α-amino acids, where the characteristic carboxylic acid group (-COOH) is replaced by a tetrahedral phosphonic acid group (-PO(OH)₂). nist.govnih.govchemicalbook.com This substitution of a planar carboxylate with a tetrahedral phosphonate (B1237965) allows them to mimic the transition state of peptide bond hydrolysis, making them potent inhibitors of various enzymes, such as peptidases. researchgate.netchemicalbook.com

Furthermore, the phosphonate group is a stable mimic of the phosphate (B84403) group found in numerous biological substrates and cofactors. chemwhat.comwikipedia.org Unlike phosphate esters, the carbon-phosphorus (C-P) bond in phosphonates is highly resistant to enzymatic and chemical hydrolysis, thermal decomposition, and photolysis. nih.govresearchgate.net This stability makes phosphonate-containing molecules, like Diethyl (2-aminopropyl)phosphonate, valuable tools for probing biochemical pathways and as potential therapeutic agents. researchgate.netnih.gov

Historical Context of Phosphonate Research

The field of phosphonate research has a rich history. The first naturally occurring phosphonate, 2-aminoethylphosphonic acid (ciliatine), was discovered in 1959 from extracts of protozoa. chemicalbook.comsigmaaldrich.com This discovery overturned the long-held belief that the C-P bond was not present in nature. For several decades, natural phosphonates were viewed as biological curiosities. sigmaaldrich.com However, the development of synthetic methods, most notably the Arbuzov reaction, allowed for the creation of a vast array of synthetic phosphonates. researchgate.net This opened the door to exploring their potential applications, leading to their use as drugs, herbicides, and industrial agents. chemwhat.comchemicalbook.com Early research also focused on metal phosphonate chemistry, with the synthesis of zirconium phosphonates marking a significant development in this area. The continued discovery of phosphonates with interesting biological activities, such as antibacterial and antifungal properties, has fueled ongoing research into their metabolism and biochemistry. sigmaaldrich.com

Structure

3D Structure

Properties

CAS No. |

53327-57-4 |

|---|---|

Molecular Formula |

C7H18NO3P |

Molecular Weight |

195.20 g/mol |

IUPAC Name |

1-diethoxyphosphorylpropan-2-amine |

InChI |

InChI=1S/C7H18NO3P/c1-4-10-12(9,11-5-2)6-7(3)8/h7H,4-6,8H2,1-3H3 |

InChI Key |

XXIDXCVVLZINOD-UHFFFAOYSA-N |

Canonical SMILES |

CCOP(=O)(CC(C)N)OCC |

Origin of Product |

United States |

Advanced Synthetic Strategies and Methodologies for Diethyl 2 Aminopropyl Phosphonate and Its Derivatives

Established Multi-Component Reaction Approaches

Multi-component reactions (MCRs) offer a powerful and efficient tool for the synthesis of complex molecules like α-aminophosphonates in a single step from three or more starting materials. This approach is characterized by high atom economy, simplified purification procedures, and the ability to generate diverse molecular libraries. The Kabachnik-Fields and Pudovik reactions are the most prominent MCRs employed for the synthesis of these compounds.

Kabachnik-Fields Condensation and its Variants

The Kabachnik-Fields reaction, discovered independently by Martin Kabachnik and Ellis Fields in 1952, is a one-pot condensation of a carbonyl compound, an amine, and a dialkyl phosphite (B83602) to produce an α-aminophosphonate. ai4c.comnih.gov For the synthesis of Diethyl (2-aminopropyl)phosphonate, this would involve the reaction of propanal, ammonia (B1221849), and diethyl phosphite. The reaction typically proceeds through the formation of an imine intermediate from the aldehyde and amine, followed by the nucleophilic addition of the phosphite. semanticscholar.orgnih.gov

Over the years, several modifications to the classical Kabachnik-Fields reaction have been developed to improve yields, reduce reaction times, and employ more environmentally friendly conditions.

In a move towards greener chemistry, catalyst-free and solvent-free approaches to the Kabachnik-Fields reaction have been explored. researchgate.net These methods often utilize the inherent reactivity of the starting materials under specific conditions, such as elevated temperatures or microwave irradiation, to drive the reaction to completion. nih.govsemanticscholar.org The absence of a catalyst and solvent simplifies the work-up procedure and reduces chemical waste. While specific examples for the synthesis of this compound using this method are not extensively detailed in the literature, the general principles have been successfully applied to a wide range of aliphatic aldehydes and amines, suggesting its feasibility. researchgate.net

| Reactant 1 | Reactant 2 | Reactant 3 | Conditions | Product | Yield (%) | Reference |

| Benzaldehyde | Aniline | Diethyl phosphite | Room Temperature, Solvent-Free | Diethyl (phenylamino)(phenyl)methylphosphonate | Good | researchgate.net |

| Heptanal | Various amines | Diethyl phosphite | Room Temperature, Solvent-Free | Corresponding α-aminophosphonates | Poor |

Table 1: Examples of Catalyst-Free and Solvent-Free Kabachnik-Fields Reactions

Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatic reductions in reaction times and improved yields. nih.gov In the context of the Kabachnik-Fields reaction, microwave-assisted synthesis has been shown to be highly effective, frequently under catalyst- and solvent-free conditions. nih.govsemanticscholar.orgmdpi.com The direct interaction of microwaves with the polar molecules in the reaction mixture leads to rapid and uniform heating, which can accelerate the rate of reaction. For the synthesis of α-aminophosphonates, microwave irradiation can promote the formation of the imine intermediate and the subsequent phosphonylation. mdpi.com A general procedure involves mixing the aldehyde, amine, and phosphite and irradiating the mixture in a dedicated microwave reactor. mdpi.comkyushu-u.ac.jp

| Aldehyde | Amine | Phosphite | Temperature (°C) | Time (min) | Yield (%) | Reference |

| Various Aldehydes | Various Amines | Diphenyl phosphite | 80 | 10 | Not specified | mdpi.com |

| 3-Formyl-6-methylchromone | Butylamine | Diethyl phosphite | 100 | 60 | High | Not specified |

Table 2: Examples of Microwave-Assisted Kabachnik-Fields Synthesis

The use of nanocatalysts in organic synthesis has gained prominence due to their high surface area-to-volume ratio, which often translates to enhanced catalytic activity and selectivity. researchgate.net In the Kabachnik-Fields reaction, various nanocatalysts have been employed to facilitate the synthesis of α-aminophosphonates under mild conditions. dntb.gov.uaresearchgate.netresearchgate.net These catalysts can be metallic, metal oxides, or supported on various materials. For instance, polyaniline-manganese (PAni-Mn) nanocomposites have been reported as efficient catalysts for the synthesis of α-aminophosphonates from substituted aldehydes, anilines, and dialkyl phosphites under solvent-free conditions at room temperature. researchgate.net While the application of nanocatalysts has been extensively studied for aromatic substrates, their use in the synthesis of aliphatic aminophosphonates like this compound is an area of ongoing research. wikipedia.org

| Catalyst | Reactants | Conditions | Yield (%) | Reference |

| Polyaniline-Manganese (PAni-Mn) | Substituted aldehyde, aniline, dialkylphosphite | Solvent-free, Room Temperature | Good to High | researchgate.net |

| TiO2 nanowires | Carbazole, aromatic aldehydes, diethyl phosphite | Sunlight, Solvent-free | 91-98 | citedrive.com |

| Cu/Au and Gd oxide | Benzaldehyde derivatives, amines, dimethyl phosphite | Conventional heating or Microwave | Similar yields | nih.gov |

Table 3: Examples of Nanocatalyst Applications in the Kabachnik-Fields Reaction

Pudovik Reaction

The Pudovik reaction is a closely related two-component reaction that involves the addition of a dialkyl phosphite to a pre-formed imine. mdpi.com This method can offer advantages in cases where the direct Kabachnik-Fields reaction is sluggish or leads to side products. For the synthesis of this compound, the Pudovik reaction would involve the initial formation of N-propylideneamine from propanal and ammonia, followed by the addition of diethyl phosphite. The reaction is typically carried out under basic conditions. mdpi.com

Reductive Amination Protocols for this compound

Reductive amination is a versatile and widely used method for the synthesis of amines. dntb.gov.ua This process involves the reaction of a carbonyl compound with an amine to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine. For the synthesis of this compound, this protocol would utilize diethyl (2-oxopropyl)phosphonate as the carbonyl-containing starting material.

The reaction of diethyl (2-oxopropyl)phosphonate with ammonia would generate an intermediate enamine or imine, which is then reduced to the target this compound. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and catalytic hydrogenation. scispace.comorganic-chemistry.orgorganic-chemistry.org The choice of reducing agent is crucial to ensure the selective reduction of the C=N double bond without affecting the phosphonate (B1237965) ester groups. Sodium borohydride is a cost-effective and commonly used reagent for this purpose. scispace.comorientjchem.orgias.ac.in

While the direct reductive amination of β-ketophosphonates to β-aminophosphonates is a known transformation, specific detailed protocols and yield data for the synthesis of this compound via this route are not extensively documented in readily available literature. However, the general applicability of this method to a wide range of ketones and amines suggests its potential for the efficient synthesis of the target compound. researchgate.netresearchgate.net

| Carbonyl Compound | Amine | Reducing Agent | Conditions | Product | Yield (%) | Reference |

| Aldehydes/Ketones | Ammonia/Amines | NaBH₄/DOWEX(R)50WX8 | THF, Room Temperature | Secondary Amines | 85-93 | Not specified |

| Aldehydes | Anilines | NaBH₄/NaH₂PO₄·H₂O | THF, Reflux | Secondary Amines | 85-92 | orientjchem.org |

| Ketones | Ammonia | Ti(OiPr)₄, NaBH₄ | Ethanol | Primary Amines | Good to Excellent | organic-chemistry.org |

Table 4: General Examples of Reductive Amination Reactions

Mitsunobu Reaction for Aminoalkylphosphonate Synthesis

The Mitsunobu reaction serves as a powerful tool for the synthesis of aminoalkylphosphonates by enabling the conversion of primary and secondary alcohols into a variety of functional groups, including amines, with a high degree of stereochemical control. organic-chemistry.orgyoutube.comnih.gov This reaction typically involves an alcohol, a nucleophile, a phosphine (B1218219) (commonly triphenylphosphine), and an azodicarboxylate, such as diethylazodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). organic-chemistry.orgyoutube.com The reaction proceeds with a clean inversion of stereochemistry at the alcohol's chiral center, making it particularly valuable for synthesizing specific stereoisomers. organic-chemistry.orgnih.gov

In the context of aminoalkylphosphonate synthesis, a suitable nitrogen nucleophile, such as phthalimide (B116566) or hydrogen azide (B81097), is employed. organic-chemistry.org The use of phthalimide necessitates a subsequent hydrolysis step, often referred to as the Gabriel synthesis, to liberate the primary amine. organic-chemistry.org Alternatively, the use of hydrogen azide allows for the formation of an azide intermediate, which can then be selectively reduced to the amine via a process like the Staudinger reaction. organic-chemistry.org

The mechanism of the Mitsunobu reaction involves the initial formation of a phosphonium (B103445) intermediate from the reaction of triphenylphosphine (B44618) and DEAD. organic-chemistry.org This intermediate then activates the alcohol's hydroxyl group, transforming it into a good leaving group. A subsequent SN2 attack by the nitrogen nucleophile displaces the activated hydroxyl group, resulting in the formation of the desired C-N bond with inverted stereochemistry. organic-chemistry.orgyoutube.com

Recent advancements have focused on developing more efficient and separation-friendly protocols. organic-chemistry.org For instance, the use of azopyridines as recyclable reagents and the development of bifunctional reagents that act as both a reductant and a pronucleophile have been explored to simplify the reaction workup. organic-chemistry.orgnih.gov

Alkylation Strategies for Phosphonate Derivatives

Alkylation of phosphonate derivatives is a fundamental strategy for introducing diverse substituents and elaborating the molecular framework. Various methods have been developed to achieve the alkylation of the carbon atom adjacent to the phosphorus, often referred to as the α-carbon.

One common approach involves the deprotonation of the α-carbon using a strong base, such as sodium hydride, followed by a nucleophilic substitution reaction with an alkyl halide. semanticscholar.org This method has been successfully employed for the alkylation of methylene-bridged bis(phosphonates), although the hindered nature of the central carbon atom can sometimes pose a challenge. semanticscholar.org The choice of base and solvent system is crucial for the success of these reactions, with dry THF often being the solvent of choice. semanticscholar.org

Microwave-assisted, solvent-free conditions have also been utilized for the alkylation of phosphonic ester-acid derivatives. nih.gov In this method, monoalkyl phosphonic derivatives are reacted with alkyl halides in the presence of triethylamine (B128534) to yield dialkyl alkylphosphonates. nih.gov This approach offers an efficient and environmentally friendly alternative to traditional heating methods.

Palladium-catalyzed cross-coupling reactions provide another powerful tool for the alkylation of phosphonates. For example, a catalytic system based on Pd(OAc)₂ and CataCXium A has been shown to effectively couple benzyl (B1604629) diisopropyl phosphonate derivatives with aryl bromides. organic-chemistry.org Similarly, a palladium(0)-catalyzed reaction between benzyl halides and H-phosphonate diesters, using Pd(OAc)₂ as the palladium source and Xantphos as a ligand, enables the synthesis of benzylphosphonate diesters. organic-chemistry.org

Furthermore, visible-light-driven, redox-neutral phosphonoalkylation of alkene-bearing alkyl sulfonates has emerged as a transition-metal-free method for constructing organophosphorus-containing three-membered carbocyclic scaffolds. organic-chemistry.org This protocol exhibits good functional group tolerance and proceeds under mild reaction conditions. organic-chemistry.org

Ring-Opening Reactions for Diversification

Ring-opening reactions of strained heterocyclic systems, such as aziridines and phthalimides, offer a versatile strategy for the synthesis and diversification of this compound and its derivatives. These reactions allow for the introduction of various functional groups and the creation of stereochemically defined centers.

Aziridine (B145994) Ring-Opening for Enantiomerically Enriched Phosphonates

The ring-opening of aziridine-2-phosphonates is a valuable method for preparing enantiomerically enriched α- and β-aminophosphonates. metu.edu.trmetu.edu.trnih.gov The regioselectivity of the ring-opening is influenced by the substituents on the aziridine ring and the nature of the nucleophile and catalyst used. metu.edu.trresearchgate.net

For instance, the reaction of racemic and chiral aziridine-2-phosphonates with HCl can lead to the formation of α-amino-β-chlorophosphonates, while their reaction with alcohols in the presence of sulfuric acid yields α-amino-β-alkoxyphosphonates. metu.edu.trmetu.edu.tr The presence of a phosphonate group on the aziridine ring can influence the reaction's outcome, providing a pathway to aminophosphonic acids and their derivatives. nih.gov

The synthesis of enantiomerically enriched (R)- and (S)-diethyl 2-amino-, 2,3-diamino-, and 2-amino-3-hydroxypropylphosphonates has been achieved through the ring-opening of N-protected (aziridin-2-yl)methylphosphonates. nih.gov The key step in this synthetic strategy is the aziridine ring-opening with nucleophiles like trimethylsilyl (B98337) azide or acetic acid. nih.gov The regioselectivity of this ring-opening can be controlled, leading to the formation of either 2- or 3-substituted propylphosphonates. nih.gov

Chiral phosphoric acids have been employed as catalysts for the asymmetric hydrolytic ring-opening of racemic aziridines in a regiodivergent parallel kinetic resolution. nih.gov This method provides an efficient route to a variety of enantioenriched aromatic or aliphatic amino alcohols. nih.gov

Phthalimide Ring-Opening for Diethyl Aminoalkylphosphonates

The ring-opening of N-substituted phthalimides provides a classic and effective route to primary aminoalkylphosphonates. cmu.eduresearchgate.net This method, often part of the Gabriel synthesis, involves the initial preparation of an N-(bromoalkyl)phthalimide, which is then converted to the corresponding phosphonate via the Michaelis-Arbuzov reaction with triethyl phosphite. cmu.edu

The subsequent ring-opening of the phthalimide moiety is typically achieved by treatment with hydrazine (B178648). cmu.eduresearchgate.net The reaction conditions can be controlled to yield different products. For example, using a limited amount of hydrazine (0.5 equivalents) can lead to the formation of bisphosphonates, where a second molecule of the starting phthalimide phosphonate is opened by the initially formed aminoalkylphosphonate. cmu.edu In contrast, using a large excess of hydrazine results in the exclusive formation of the desired diethyl aminoalkylphosphonate in good yields. cmu.eduresearchgate.net

This nucleophile-assisted ring-opening strategy is not limited to hydrazine. Other nucleophiles, such as 2-aminoethanol and 2-aminoethanethiol, have also been successfully employed to open the phthalimide ring, leading to the formation of new functionalized phosphonates. cmu.edu

Stereoselective and Enantioselective Synthesis of this compound Analogues

The development of stereoselective and enantioselective methods for the synthesis of this compound analogues is of significant interest due to the importance of stereochemistry in biological activity. nih.govchemrxiv.orgchemrxiv.org Several strategies have been established to control the stereochemical outcome of the synthesis.

One of the most common approaches is the Pudovik reaction, which involves the nucleophilic addition of dialkyl phosphites to imines. nih.gov The stereoselectivity of this reaction can be controlled by using chiral components in one of three ways:

Addition of an achiral phosphite to a chiral imine derived from a chiral aldehyde or amine. nih.gov

Addition of a chiral phosphite to an achiral imine. nih.gov

Addition of an achiral phosphite to an achiral imine in the presence of a chiral catalyst. nih.gov

The stereochemical outcome of the Pudovik reaction is often explained by the preferential attack of the phosphite on one face of the C=N double bond, which is dictated by steric factors in the transition state. nih.gov

Ring-opening reactions of chiral aziridines, as discussed previously, are also a powerful tool for the enantioselective synthesis of aminophosphonates. nih.gov The synthesis of enantiomerically enriched (R)- and (S)-diethyl 2-amino- and 2,3-diaminopropylphosphonates has been successfully achieved starting from chiral (aziridin-2-yl)methylphosphonates. nih.gov

Furthermore, catalytic enantioselective methods are emerging as a highly efficient way to access chiral phosphonates. For example, L-proline has been used as an organocatalyst for the cross-aldol reaction of α-keto phosphonates and ketones, yielding tertiary α-hydroxy phosphonates with high enantiomeric purity. nih.gov Hydrogen-bond-donor catalysis has also been employed for the enantioselective synthesis of chlorophosphonamidates, which serve as versatile chiral building blocks for the synthesis of a wide variety of stereogenic-at-P(V) compounds. chemrxiv.orgchemrxiv.org

Chemical Transformations and Derivatization of Diethyl 2 Aminopropyl Phosphonate Scaffolds

Functional Group Interconversions on the Amino and Phosphonate (B1237965) Moieties

The amino and phosphonate groups of diethyl (2-aminopropyl)phosphonate can undergo various functional group interconversions, providing access to a broad spectrum of derivatives.

The primary amino group can be readily transformed into other nitrogen-containing functionalities. For instance, it can be converted to a secondary or tertiary amine through alkylation reactions. It can also be acylated to form amides, or react with isocyanates and isothiocyanates to yield ureas and thioureas, respectively. Furthermore, the amino group can be converted into an azide (B81097), which is a versatile functional group for click chemistry and other transformations. For example, diethyl (2-azido-2-benzoylaminomethyl)phosphonate has been synthesized and utilized in O-alkylation reactions with phenols. gjesr.com

The diethyl phosphonate moiety is also amenable to chemical modification. One of the most common transformations is the hydrolysis of the diethyl ester to the corresponding phosphonic acid. This is typically achieved by treatment with strong acids like concentrated hydrochloric acid or by using the McKenna procedure, which involves reaction with bromotrimethylsilane (B50905) followed by methanolysis. beilstein-journals.org The resulting phosphonic acids are isosteres of amino acids and are of significant interest in medicinal chemistry. Selective hydrolysis to the monoester is also possible under controlled conditions. Additionally, transesterification reactions can be employed to replace the ethyl groups with other alkyl or aryl groups, thereby modulating the steric and electronic properties of the phosphonate.

Coupling Reactions for Complex Molecule Formation

The functional groups of this compound serve as handles for various coupling reactions, enabling the construction of more complex molecular architectures.

The amino group can participate in peptide coupling reactions with carboxylic acids or activated acid derivatives to form amide bonds. This allows for the incorporation of the aminophosphonate unit into peptide chains, creating phosphapeptides which are analogues of natural peptides with potential therapeutic applications. thieme-connect.de The amino group can also be used in the formation of sulfonamides by reacting with sulfonyl chlorides.

The phosphonate group can be involved in C-P cross-coupling reactions, although this is more common for aryl or vinyl phosphonates. nih.govorganic-chemistry.org However, the carbon atom adjacent to the phosphorus can be functionalized. For instance, α-metalation of the phosphonate followed by reaction with an electrophile can introduce substituents at this position.

The following table summarizes some of the key coupling reactions involving the amino and phosphonate functionalities:

| Functional Group | Coupling Reaction | Reagent/Catalyst | Resulting Linkage |

| Amino | Peptide Coupling | Carbodiimides, HATU, etc. | Amide |

| Amino | Sulfonamide Formation | Sulfonyl Chlorides | Sulfonamide |

| Amino | Urea/Thiourea Formation | Isocyanates/Isothiocyanates | Urea/Thiourea |

| Phosphonate | α-Metalation/Alkylation | Strong Base (e.g., LDA), Alkyl Halide | C-C bond α to P |

Synthesis of Heterocyclic Phosphonate Derivatives

This compound and its derivatives are valuable precursors for the synthesis of a wide variety of heterocyclic compounds containing a phosphonate moiety. These heterocyclic phosphonates are of great interest due to their potential biological activities. mdpi.com

One common strategy involves the use of the amino group as a nucleophile in cyclization reactions. For example, reaction with dicarbonyl compounds or their equivalents can lead to the formation of various nitrogen-containing heterocycles such as pyrroles, imidazoles, and pyrazoles. The amino group can also participate in multicomponent reactions to construct complex heterocyclic systems in a single step. For instance, the Kabachnik-Fields reaction, which involves the condensation of an amine, a carbonyl compound, and a dialkyl phosphite (B83602), is a well-established method for the synthesis of α-aminophosphonates, some of which can be further cyclized. gjesr.com

Furthermore, the phosphonate group itself can be part of a heterocyclic ring. For example, phosphonate-containing heterocycles can be synthesized through cycloaddition reactions. nih.gov The synthesis of diethyl (2-amino-3-cyano-4H-chromen-4-yl)phosphonate through a microwave-assisted multicomponent reaction of salicylaldehyde, malononitrile, and diethyl phosphite has been reported. mdpi.com

The table below provides examples of heterocyclic systems synthesized from aminophosphonate precursors:

| Precursor | Reagents | Heterocyclic System |

| This compound | 1,3-Dicarbonyl compound | Dihydropyrimidine phosphonate |

| This compound | α,β-Unsaturated ketone | Tetrahydropyridine phosphonate |

| This compound | Phthalic anhydride | Phthalimide (B116566) phosphonate |

Incorporation into Polymeric and Hybrid Materials

The bifunctional nature of this compound makes it a suitable monomer for the synthesis of functional polymers and hybrid materials. rsc.org The amino group can be used for polymerization reactions, such as polycondensation or polyaddition, to form polymers with phosphonate groups in the side chains. These phosphonate-containing polymers can exhibit interesting properties, such as flame retardancy, ion-chelating ability, and biocompatibility.

The phosphonate moiety can also be used to modify the surface of various materials. For example, phosphonic acids derived from this compound can strongly bind to metal oxide surfaces, allowing for the functionalization of materials like silica, titania, and zirconia. This has applications in areas such as chromatography, catalysis, and the development of biocompatible coatings for implants.

Furthermore, this compound and its derivatives can be used in the synthesis of hybrid organic-inorganic materials. nih.gov For instance, the phosphonate group can coordinate to metal ions to form metal-organic frameworks (MOFs) or other coordination polymers. The amino group can be further functionalized to introduce additional properties into the hybrid material. An example includes the synthesis of diethyl 2-{[3-(triethoxysilyl)propyl]amino}ethylphosphonate, which can be used in sol-gel processes to create hybrid materials. researchgate.net

The following table highlights the roles of the functional groups in the formation of polymers and hybrid materials:

| Functional Group | Role in Material Synthesis | Type of Material |

| Amino | Monomer for polymerization | Phosphonate-containing polymers |

| Amino | Linker for cross-linking | Cross-linked polymers |

| Phosphonate | Surface modification | Functionalized surfaces |

| Phosphonate | Coordination with metal ions | Metal-organic frameworks (MOFs) |

Molecular Interactions and Mechanistic Biochemistry of Diethyl 2 Aminopropyl Phosphonate and Analogues

Enzyme Inhibition Mechanisms of Phosphonates

Phosphonates are a class of organophosphorus compounds that have garnered significant attention in medicinal chemistry and biochemistry due to their ability to act as potent enzyme inhibitors. Their efficacy stems from their structural and electronic properties, which allow them to mimic natural substrates, intermediates, and transition states of enzymatic reactions.

A key feature of phosphonates is their structural resemblance to natural phosphate (B84403) esters and carboxylic acids. nih.govnih.gov This allows them to compete for binding to the active sites of enzymes that process phosphate-containing substrates. nih.gov The substitution of a P-O bond in a phosphate with a more stable P-C bond in a phosphonate (B1237965) results in a molecule that is nearly isosteric to the natural substrate but is resistant to hydrolysis by enzymes like phosphatases. nih.govnih.gov This stability makes them effective and often potent competitive inhibitors. nih.govresearchgate.net

Phosphonates can act as isosteric mimics of phosphates, which is crucial in the design of analogues for enzyme substrates or cofactors. researchgate.net Their enhanced stability against hydrolysis and resistance to proteases compared to phosphates make them ideal for mimicking chemically unstable phosphate compounds. researchgate.net The introduction of fluorine atoms on the α-methylene group can further enhance this mimicry by lowering the pKa of the phosphonate and adjusting its geometry to more closely resemble that of a phosphate group. researchgate.net

Furthermore, phosphonates can effectively mimic the tetrahedral transition state of amide or ester bond formation and cleavage. youtube.com This ability, combined with their high stability under various pH conditions, high temperatures, and resistance to phosphatases, is a primary driver of their bioactivity. youtube.com

The binding of phosphonate inhibitors to the active site of an enzyme can induce significant conformational changes. For instance, in some enzymes, the binding of a phosphonate can cause a flexible loop to move and partially cover the active site. nih.gov This induced fit can be crucial for the inhibitory action of the compound.

In the case of 1-Deoxy-D-xylulose-5-phosphate reductoisomerase (DXR), crystallographic studies have shown that lipophilic phosphonate inhibitors can bind in a novel mode, highlighting the role of specific amino acid residues, such as Trp211, in inhibitor recognition. nih.gov The plasticity of a flexible loop allows for π-π stacking and charge transfer interactions between the enzyme and the inhibitor. nih.gov Similarly, studies on farnesyl pyrophosphate synthase (hFPPS) have demonstrated that the binding of bisphosphonates leads to a rigid body motion that closes the enzyme, significantly reducing the volume of the catalytic cavity. nih.gov This conformational change is essential for creating a sub-pocket for the subsequent binding of another substrate. nih.gov

The binding of phosphonate analogues can also lead to the closure of the active site to protect reactive intermediates. nih.gov For example, bidentate coordination of a phosphonate inhibitor to an enzyme can induce a conformational change that sequesters the active site from the surrounding environment. nih.gov

Phosphonate derivatives have been successfully developed as inhibitors for a variety of enzymes critical for the survival of pathogens and for various metabolic processes.

1-Deoxy-D-xylulose-5-phosphate reductoisomerase (DXR): DXR is a key enzyme in the non-mevalonate pathway of isoprene (B109036) biosynthesis, making it a target for antibacterial and antimalarial drugs. nih.govresearchgate.net Lipophilic phosphonates have been synthesized as a new class of DXR inhibitors. nih.govresearchgate.net For example, 5-phenylpyridin-2-ylmethylphosphonic acid has shown significant activity against E. coli DXR. nih.gov The inhibitory mechanism often involves the phosphonate group mimicking the substrate, 1-deoxy-D-xylulose-5-phosphate (DXP), and binding to the DXP binding site. rsc.org

Hypoxanthine-Guanine(-Xanthine) Phosphoribosyltransferase (HG(X)PRT): This enzyme is essential for the purine (B94841) salvage pathway in organisms like the malaria parasite, Plasmodium falciparum. nih.govmalariaworld.org Acyclic nucleoside phosphonates (ANPs) have been designed as potent and selective inhibitors of P. falciparum HGXPRT. nih.gov These ANPs act as analogues of the nucleotide product of the enzymatic reaction. nih.gov Some of these inhibitors have shown Ki values as low as 100 nM and high selectivity for the parasite enzyme over the human counterpart. nih.gov

Amino Acid Metabolizing Enzymes: Phosphonates have been designed as mimics of hydroxy- and amino acids to study their roles in biochemical transformations. mdpi.com For instance, phosphonate analogues of carboxypeptidase A substrates have been shown to be potent transition-state analogue inhibitors of this enzyme. acs.orgnih.gov These inhibitors mimic the tetrahedral intermediate formed during peptide bond hydrolysis. nih.gov

Here is a table summarizing the inhibitory activity of selected phosphonates against various enzymes:

Structure-Activity Relationship (SAR) Studies of Phosphonate Derivatives

Influence of Ester Groups on Biological Activity

The nature of the ester groups attached to the phosphorus atom in aminophosphonates plays a pivotal role in determining their biological activity. These groups can influence the compound's solubility, cell permeability, and interaction with the target enzyme's active site. Research has shown that modifying the ester moiety from the common diethyl form to other alkyl or aryl esters can significantly alter potency and even the mechanism of action. icm.edu.plmdpi.com

For instance, studies on phosphonate analogues have demonstrated that variations in the ester group affect their inhibitory efficacy. In one study, dimethyl and diethyl ester derivatives of acetylphosphonate were used to probe the function of the pyruvate (B1213749) dehydrogenase complex (PDHC) in the brain. nih.gov The membrane-permeable dimethyl ester was chosen to study dose-dependent effects in vivo, highlighting that the choice of ester impacts the compound's bioavailability and subsequent biological effects. nih.gov Another study on phosphonamidates, which share structural similarities, revealed that different ester groups on the phosphonate starting product were well-tolerated in synthesis, allowing for the creation of a library of compounds with diverse properties. mdpi.com

Furthermore, research into phosphonate-based inhibitors for other biological targets has provided clear evidence of the ester group's importance. A comparative study of cardioprotective phosphonate analogues showed that diisopropyl esters could be highly protective in certain models where other esters were less effective. This indicates that the steric and electronic properties of the ester group are critical for optimal interaction with the biological target. The synthesis of mixed phosphonate diesters, such as ethyl phenyl pentylphosphonate, has been developed to create analogues with varied properties, which is essential for exploring SAR. mdpi.com Phenyl ester moieties, for example, can be more challenging to synthesize but offer different interaction potentials compared to simple alkyl esters. mdpi.com

| Ester Group | Observed Effect/Property | Compound Context | Reference |

|---|---|---|---|

| Dimethyl | Used as a membrane-permeable tool to study dose-dependent inhibition of brain PDHC in vivo. | Dimethyl acetylphosphonate | nih.gov |

| Diethyl | Commonly used as a base structure in SAR studies. Can be hydrolyzed to generate phosphonic monoesters for further synthesis. | Diethyl phosphonates | nih.gov |

| Diisopropyl | Demonstrated high protective activity in an ischemic heart failure model. | Diisopropyl phosphotriesters | |

| Phenyl | Introduces different electronic and steric properties. Synthesis is more complex than for alkyl esters. | Ethyl phenyl pentylphosphonate | mdpi.com |

Role of Amino Group Modifications

For example, N-acylation is a common modification. The synthesis of α-(acylamino)phosphonates has been explored to generate derivatives with different biological profiles. nih.gov Research on phosphonopeptides, where an amino acid is linked via its carboxyl group to the amino group of an aminophosphonate, shows that the peptidyl part can act as a targeting unit, facilitating transport into cells where the active aminophosphonic acid is released upon hydrolysis. rsc.org This highlights the amino group as a critical handle for creating prodrugs or targeted inhibitors.

Furthermore, studies on various α-aminophosphonate derivatives have shown that linking different bioactive moieties to the amino group is a common strategy to enhance or modify activity. nih.gov For instance, linking coumarin (B35378) or peptidomimetic structures has been investigated to create derivatives with antiproliferative properties. nih.gov In a study of protein tyrosine phosphatase (PTP) inhibitors, a series of N-substituted α-aminophosphonates were synthesized and evaluated. nih.gov The results showed that different substitutions on the amino group led to a range of inhibitory potencies and selectivities against various PTPs, with one compound emerging as a potent and selective inhibitor of PTP1B. nih.gov This demonstrates that even subtle changes to the amino group can fine-tune the biological activity of the entire molecule.

| Modification Type | Example | Observed Biological Effect | Reference |

|---|---|---|---|

| N-Acylation | Creation of α-(acylamino)phosphonates. | Alters biological profile, can create prodrugs. | nih.gov |

| Peptide Linkage | Formation of phosphonopeptides like Alafosfalin. | The peptide moiety acts as a targeting unit for cellular uptake. | rsc.org |

| N-Substitution | Synthesis of N-substituted pyrazole-derived α-aminophosphonates. | Can confer specific inhibitory activities, such as anticholine esterase activity. | nih.gov |

| N-Substitution with Bioactive Moieties | Linking coumarin or other structures to the amino group. | Investigated for creating derivatives with antiproliferative properties. | nih.gov |

Impact of Linker Length and Side Chain Modifications

The length and structure of the alkyl chain, or "linker," that connects the amino and phosphonate groups are critical determinants of biological activity. This linker dictates the spatial relationship between these two key functional groups, which in turn affects how the molecule fits into and interacts with a biological target.

Studies have systematically investigated the effect of the alkyl chain length on the properties and performance of amino-alkylphosphonic acids. A study comparing aminomethyl- (C1), 3-aminopropyl- (C3), and 6-aminohexyl- (C6) phosphonic acids found significant differences in their surface interactions and modification density when grafted onto TiO2. acs.org The degree of surface modification was observed to decrease as the chain length increased, suggesting that longer chains may fold and sterically hinder other molecules from binding. acs.org This illustrates how linker length directly impacts the physicochemical behavior of these molecules.

In the context of enzyme inhibition, the length of the linker can be the difference between a potent and an inactive compound. Research on inhibitors for various enzymes has shown that there is often an optimal linker length for maximal interaction between the inhibitor and the target protein. acs.orgnih.gov For example, in a study of tyrosinase inhibitors, increasing the length of a hydrophobic alkyl tail led to a decrease in the inhibition constant (Ki) for one enzymatic activity but an increase for another, demonstrating a complex relationship between chain length and inhibitory effect. nih.gov Similarly, work on morpholine (B109124) derivatives showed that antibacterial activity was highest for compounds with alkyl chains of 12 to 16 carbons, while those with shorter chains were inactive. chemrxiv.org These findings underscore the principle that the linker is not merely a spacer but an active component in determining the molecule's biological efficacy.

| Linker Length | System Studied | Observed Impact | Reference |

|---|---|---|---|

| C1 vs. C3 vs. C6 | Amino-alkylphosphonic acids grafted on TiO2. | Modification degree decreased with increasing chain length. pH stability increased in the order C1 < C3 < C6. | acs.org |

| Increasing n-alkyl chain | n-Alkyl xanthates inhibiting mushroom tyrosinase. | Increasing chain length decreased Ki for cresolase activity and increased Ki for catecholase activity. | nih.gov |

| C1 to C18 | N-alkylmorpholine derivatives. | Optimal antibacterial activity was found for C12-C16 chains; chains shorter than C5 were inactive. | chemrxiv.org |

Stereochemical Considerations in Biological Activity

Stereochemistry is a fundamental aspect of the biological activity of chiral molecules like diethyl (2-aminopropyl)phosphonate, which possesses a stereogenic center at the second carbon of the propyl chain. The differential arrangement of atoms in space between enantiomers (R and S isomers) can lead to significant differences in their biological effects, as interactions with chiral biological macromolecules like enzymes and receptors are often highly stereospecific. nih.govmdpi.com

The biological activity of α-aminophosphonic acids is well-known to depend on the absolute configuration of the α-carbon. nih.govmdpi.com For instance, it has been reported that the (R)-enantiomer of phospholeucine is a more potent inhibitor of leucine (B10760876) aminopeptidase (B13392206) than its (S)-counterpart. nih.gov Similarly, of the four possible diastereomers of the antibiotic alafosfalin, the one with the (S,R) configuration exhibits the highest antibacterial activity. nih.gov This highlights that a specific stereochemical arrangement is often required for optimal binding and inhibition.

In the context of metallo-β-lactamase inhibitors, computational docking studies have revealed that specific stereoisomers (e.g., RS and RR) are primarily responsible for binding to the enzymes NDM-1 and VIM-2. nih.gov This suggests that these isomers contribute most to the observed inhibitory activity. nih.gov The development of stereoselective synthetic methods is therefore a critical task in medicinal chemistry to produce the most active isomer and avoid potential issues from less active or inactive isomers. nih.govnih.gov The ability of enzymes themselves to discriminate between enantiomers has also been exploited; bacterial phosphotriesterase and its mutants have been shown to hydrolyze enantiomers of chiral phosphonate esters at vastly different rates, demonstrating the profound impact of stereochemistry on enzyme-substrate interactions. nih.gov

| Compound/Analogue | Enzyme/Target | Stereochemical Finding | Reference |

|---|---|---|---|

| Phospholeucine | Leucine aminopeptidase | The (R)-enantiomer is a more potent inhibitor than the (S)-enantiomer. | nih.gov |

| Alafosfalin | Bacterial enzymes | The (S,R)-diastereoisomer shows the highest antibacterial activity. | nih.gov |

| α-Aminophosphonate inhibitors | Metallo-β-lactamases (NDM-1, VIM-2) | Computational docking indicated that RS and RR stereoisomers are primarily responsible for enzyme binding. | nih.gov |

| Chiral phosphonate esters | Bacterial phosphotriesterase | The wild-type enzyme showed stereoselectivity with rate differences up to 5.4 x 105 between enantiomers. | nih.gov |

Design and Preclinical Evaluation of Enzyme Inhibitors

While research on many α-aminophosphonates has centered on their role as enzyme inhibitors, due to their structural similarity to amino acids, specific data for this compound is not available. For context, the related compound diethyl (2-aminoethyl)phosphonate has been identified as a cholinesterase inhibitor, which affects the breakdown of the neurotransmitter acetylcholine. benchchem.com Another related compound, diethyl (3-aminopropyl)phosphonate , has been explored for its potential in designing inhibitors for enzymes like purine phosphoribosyltransferases. benchchem.com The phosphonate group's ability to mimic phosphates in biological systems is a key feature driving this area of research. benchchem.com

The general mechanism for many aminophosphonates involves mimicking the transition state of enzymatic reactions or acting as an analogue to natural amino acid substrates, thereby blocking the active site of an enzyme. For example, some phosphonate derivatives have been investigated as inhibitors of poly(ADP-ribose) polymerase (PARP), an enzyme crucial for DNA repair. nih.govnih.govyoutube.com

Development of Antiviral Agents

The antiviral potential of the α-aminophosphonate class is well-documented, with various derivatives showing activity against a range of viruses. nih.govnih.gov For instance, certain carbocyclic nucleoside phosphonates have demonstrated potent anti-HIV activity. nih.gov Novel phosphonic acid analogues have also been synthesized and shown to inhibit HIV integrase, a key viral enzyme. nih.gov However, preclinical studies evaluating the specific antiviral efficacy of this compound have not been identified.

Investigation of Antibacterial Properties

Numerous α-aminophosphonate derivatives have been synthesized and evaluated for their antibacterial properties. mdpi.comcerist.dznih.gov The mechanism of action often involves the inhibition of bacterial cell wall biosynthesis. nih.gov For example, phosphonopeptides, which are peptide mimetics, can be transported into bacterial cells where they release an amino acid mimetic that disrupts essential cellular processes. nih.gov Research on related compounds like diethyl benzylphosphonates has shown them to be potential substitutes for common antibiotics, demonstrating cytotoxic effects against model bacterial strains like E. coli. mdpi.com Despite this broad interest in the antibacterial potential of the compound class, specific studies on this compound are absent from the available literature.

Research into Antineoplastic and Antiproliferative Activities

The anticancer potential of α-aminophosphonates is an active area of research. These compounds are often investigated for their ability to inhibit enzymes critical to cancer cell survival and proliferation, such as PARP. nih.govnih.gov PARP inhibitors are particularly effective in cancers with deficiencies in DNA repair mechanisms, such as those with BRCA1 or BRCA2 mutations. youtube.com While various aminophosphonate derivatives have been synthesized and tested against cancer cell lines, no such preclinical data has been published for this compound.

Anti-inflammatory Agent Research

Certain phosphonate compounds have been shown to possess anti-inflammatory properties. For example, a novel fused-cyclopentenone phosphonate was found to reduce mucosal inflammation in a preclinical model of colitis. nih.govresearchgate.net Its mode of action was found to involve the inhibition of the phosphorylation of MAPK ERK, a key signaling molecule in the inflammatory pathway. nih.govresearchgate.net While this demonstrates the potential of the phosphonate functional group in modulating inflammatory responses, research specifically detailing the anti-inflammatory activity of this compound is not currently available.

Herbicidal and Plant Growth Regulation Studies

The aminophosphonate chemical class includes compounds with significant herbicidal activity. Prominent examples like glyphosate and glufosinate are widely used in agriculture. kyushu-u.ac.jpnih.gov Their mechanism of action typically involves the inhibition of essential plant enzymes. kyushu-u.ac.jp Research on the closely related analog, 2-aminoethylphosphonic acid , has indicated considerable activity as a herbicide against certain weed species. kyushu-u.ac.jp Phosphonate herbicides can also impact soil bacteria that promote plant growth. nih.gov However, specific studies on the herbicidal or plant growth regulatory effects of this compound are not found in the reviewed literature.

Table of Compounds

Advanced Analytical and Characterization Methodologies in Phosphonate Research

Advanced Spectroscopic Techniques for Structural Elucidation

Modern spectroscopic methods are indispensable for the detailed structural analysis of phosphonate (B1237965) compounds. High-resolution Nuclear Magnetic Resonance (NMR) and advanced Mass Spectrometry (MS) are at the forefront of these techniques.

High-Resolution and Multi-Dimensional NMR Spectroscopy:

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the molecular structure of aminophosphonates. Techniques such as 1H, 13C, and 31P NMR provide detailed information about the chemical environment of the nuclei within the molecule. researchgate.net For instance, in the 1H NMR spectrum of a diethyl phosphonate, characteristic signals for the ethoxy group protons (a triplet for the methyl group and a quartet for the methylene (B1212753) group) are typically observed. The protons on the carbon adjacent to the phosphorus atom often show complex splitting patterns due to coupling with the phosphorus nucleus.

Multi-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HMQC (Heteronuclear Multiple Quantum Coherence), are employed to establish connectivity between different atoms within the molecule, which is essential for unambiguous structural assignment. nih.govresearchgate.net These methods are particularly useful for complex aminophosphonates where one-dimensional spectra can be crowded and difficult to interpret. nih.gov In-cell NMR is an emerging technique that allows for the observation of protein conformations and interactions within living cells at an atomic level, which has been applied to study proteins but holds potential for investigating the interactions of phosphonates with biological targets. nih.govresearchgate.net

Advanced Mass Spectrometry:

Mass spectrometry (MS) is a highly sensitive technique used to determine the molecular weight and elemental composition of a compound. Advanced MS techniques, such as electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI), coupled with high-resolution mass analyzers like time-of-flight (TOF) or Orbitrap, provide precise mass measurements. This accuracy is critical for confirming the molecular formula of novel phosphonate derivatives.

For phosphonates, which can be highly polar, techniques like ion-pair chromatography coupled with mass spectrometry are often employed to enhance retention and ionization. sigmaaldrich.com Fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments provide valuable structural information by revealing how the molecule breaks apart. This data helps to identify the different functional groups and their arrangement within the phosphonate structure.

Table 1: Spectroscopic Data for a Representative Aminophosphonate

| Technique | Key Observations |

| ¹H NMR | Signals for ethoxy groups (triplet and quartet), complex splitting for protons adjacent to phosphorus. |

| ¹³C NMR | Resonances for all carbon atoms, with C-P coupling constants providing structural insights. |

| ³¹P NMR | A single resonance confirming the presence of the phosphonate group, with its chemical shift indicative of the electronic environment. researchgate.net |

| High-Resolution MS | Precise mass measurement to confirm the elemental composition. |

| MS/MS | Fragmentation pattern revealing the loss of specific groups, aiding in structural confirmation. |

Chromatographic Separation and Quantification Techniques

Chromatographic methods are essential for separating phosphonates from complex mixtures and for their quantification. High-Performance Liquid Chromatography (HPLC) and Ion Chromatography (IC) are the most commonly used techniques.

High-Performance Liquid Chromatography (HPLC):

HPLC is a versatile technique for the analysis of aminophosphonates. sielc.com Due to the polar nature of many phosphonates, reversed-phase HPLC is often challenging. To overcome this, ion-pairing reagents can be added to the mobile phase to improve retention on the nonpolar stationary phase. sigmaaldrich.com Another approach is to use derivatization to introduce a UV-active or fluorescent chromophore, which enhances detection sensitivity. amazonaws.com For instance, the imino group of aminophosphonates can be derivatized with reagents like 9-fluorenyl methylchloroformate (FMOC). amazonaws.com

Ion Chromatography (IC):

Ion chromatography is particularly well-suited for the analysis of charged species like phosphonates. researchgate.net In IC, an ion-exchange column is used to separate analytes based on their charge. nih.gov Detection can be achieved using a conductivity detector or, for enhanced sensitivity and selectivity, by coupling the IC system to a mass spectrometer (IC-MS). A novel IC method coupled with integrated pulsed amperometric detection (IPAD) has been developed for the simultaneous quantification of several aminophosphonates, offering a green and low-cost alternative to other methods. researchgate.net

Table 2: Comparison of Chromatographic Techniques for Phosphonate Analysis

| Technique | Principle | Advantages | Common Detectors |

| HPLC | Partitioning between a stationary phase and a liquid mobile phase. sielc.com | High resolution, versatility, can be coupled to various detectors. | UV-Vis, Fluorescence, Mass Spectrometry. sigmaaldrich.comamazonaws.com |

| Ion Chromatography (IC) | Separation based on ion-exchange interactions. nih.gov | Excellent for charged analytes, good sensitivity. researchgate.net | Conductivity, Pulsed Amperometric Detection (IPAD), Mass Spectrometry. researchgate.net |

X-ray Crystallography for Ligand-Enzyme Complexes and Stereochemical Determination

X-ray crystallography is a powerful technique that provides the precise three-dimensional structure of a molecule, including the absolute configuration of stereocenters. nih.govlibretexts.org This method is invaluable for understanding the specific interactions between a phosphonate ligand and its biological target, such as an enzyme.

By co-crystallizing a phosphonate inhibitor with its target enzyme, researchers can obtain a detailed picture of the binding mode. documentsdelivered.com This information reveals which amino acid residues in the active site are involved in binding and the specific intermolecular interactions (e.g., hydrogen bonds, electrostatic interactions) that stabilize the complex. documentsdelivered.com Such insights are crucial for structure-based drug design, allowing for the rational optimization of inhibitor potency and selectivity.

For example, the crystal structure of a phosphonate analogue complexed with carboxypeptidase A has provided evidence for a general-base mechanism in the enzyme-catalyzed hydrolysis. documentsdelivered.com The determination of the crystal structure of new α-aminophosphonates has also been used to confirm their molecular geometry and stereochemistry. researchgate.net

Environmental Monitoring Techniques for Phosphonates

The widespread use of phosphonates has led to concerns about their environmental fate and potential impact. Diffusive Gradients in Thin-films (DGT) is an in-situ passive sampling technique that has emerged as a valuable tool for monitoring phosphonates and other analytes in aquatic environments and soils. nih.govkobv.denih.gov

DGT devices consist of a binding layer that accumulates the analyte from the surrounding medium through a diffusive gel of known thickness. nih.gov After a set deployment time, the device is retrieved, and the amount of analyte accumulated in the binding layer is measured. This allows for the calculation of the time-weighted average concentration of the analyte in the environment.

For phosphonate analysis, various binding phases have been investigated, including those based on zirconium oxide and titanium dioxide. acs.orgrsc.orgresearchgate.net Combining DGT with spectroscopic techniques can provide information about the different phosphorus species present in the environment. nih.govkobv.de This technique offers a more representative measure of the bioavailable fraction of phosphonates compared to traditional grab sampling methods. nih.gov

Emerging Research Directions and Future Prospects for Diethyl 2 Aminopropyl Phosphonate Compounds

Development of Next-Generation Phosphonate-Based Therapeutic Agents

Phosphonate (B1237965) compounds are structural analogs of phosphate-esters and carboxylic acids, allowing them to act as potent enzyme inhibitors. nih.gov This inhibitory action is central to their therapeutic potential. However, the charged nature of the phosphonate group often hinders cell membrane permeability and limits oral bioavailability. To overcome this, researchers are developing innovative prodrug strategies that mask the phosphonate's charge, facilitating its entry into cells where it is then converted to the active drug. nih.govnih.gov

A prominent area of development is in antiviral therapies, particularly with acyclic nucleoside phosphonates (ANPs). nih.gov Prodrugs like Tenofovir disoproxil fumarate (TDF) and Adefovir dipivoxil have demonstrated the success of this approach in treating HIV/AIDS and Hepatitis B. nih.gov These prodrugs enhance oral absorption and tissue penetration. nih.gov Research is ongoing to create new ANP structures to combat emerging infections and drug resistance. nih.gov Another therapeutic target is glutamate carboxypeptidase II, an enzyme implicated in neurological disorders. Prodrugs of the inhibitor 2-(phosphonomethyl) pentanedioic acid (2-PMPA) have shown significantly greater oral bioavailability compared to the parent compound. nih.gov

Table 1: Selected Phosphonate Prodrug Strategies

| Prodrug Moiety | Description | Mechanism of Action | Example Compound |

|---|---|---|---|

| Pivaloyloxymethyl (POM) | An acyloxyalkyl ester prodrug. | Cleaved enzymatically to a hydroxymethyl intermediate, which then spontaneously releases formaldehyde to yield the active compound. nih.gov | Adefovir dipivoxil nih.gov |

| Isopropoxycarbonyloxymethyl (POC) | An acyloxyalkyl ester prodrug designed to improve oral absorption and tissue permeability. nih.gov | Similar to POM, it undergoes enzymatic cleavage to release the active phosphonate. nih.gov | Tenofovir disoproxil fumarate (TDF) nih.gov |

| Phosphonodiamidates | The phosphonate is protected with two amino acid esters. | Designed for targeted delivery and enzymatic activation, offering potentially higher bioavailability. nih.gov | CS-917 (bis-alanine ethyl ester-protected) nih.gov |

Novel Applications in Material Science and Surface Chemistry

The ability of phosphonates to bind strongly to metal oxide surfaces has opened up new avenues in material science and surface chemistry. nih.govuantwerpen.be Amino-alkylphosphonic acids are used to graft organic functional groups onto inorganic substrates like titanium dioxide (TiO₂), creating hybrid materials with tailored surface properties. nih.govuantwerpen.be These modified materials are of interest for applications ranging from metal sorption and heterogeneous catalysis to CO₂ capture. nih.gov

Research has shown that the length of the alkyl chain in amino-alkylphosphonates significantly impacts the surface properties. nih.gov A systematic study comparing aminomethyl-, 3-aminopropyl-, and 6-aminohexylphosphonic acid grafted onto TiO₂ revealed that the degree of surface modification decreases as the chain length increases, likely due to steric hindrance from folded grafted groups. nih.gov Spectroscopic analysis confirmed that the surface interactions of the shortest (C1) chain differ from the longer (C3 and C6) chains. nih.gov Another advanced application is the layer-by-layer self-assembly of zirconium phosphonate multilayers on substrates like gold and germanium. uci.edu This technique allows for the precise construction of thin organic films with controlled thickness and functionality. uci.edu

Table 2: Impact of Alkyl Chain Length on Amino-Alkylphosphonate-Grafted TiO₂

| Feature | Aminomethyl (C1) | 3-Aminopropyl (C3) | 6-Aminohexyl (C6) |

|---|---|---|---|

| Modification Degree | Highest, less steric hindrance. nih.gov | Intermediate. nih.gov | Lowest, indicative of folded chains shielding binding sites. nih.gov |

| Surface Interaction | Shows distinct P-O region absorption bands compared to longer chains. nih.gov | Similar P-O region pattern to C6 chain. nih.gov | Similar P-O region pattern to C3 chain. nih.gov |

| pH Stability | Lowest pH stability. nih.gov | Intermediate pH stability. nih.gov | Highest pH stability, possibly due to folded structures protecting sites. nih.gov |

| Palladium Adsorption | Adsorption efficiency is affected by the precursor concentration used for modification. nih.gov | Adsorption capacity does not show a straightforward correlation with the number of free amine groups. nih.gov | Adsorption capacity does not show a straightforward correlation with the number of free amine groups. nih.gov |

Mechanistic Insights into Biological Action and Resistance

The biological activity of many phosphonates stems from their ability to mimic natural substrates and inhibit essential metabolic enzymes. nih.gov Because the C-P bond is resistant to hydrolysis, phosphonates can act as stable analogs of phosphate (B84403) or carboxylate intermediates, binding tightly to an enzyme's active site and blocking its function. nih.gov This inhibition of metabolically essential enzymes can lead to cell death or growth inhibition. nih.gov

A well-studied example is glyphosate, the active ingredient in many herbicides. It targets and inhibits the enzyme 5-enolpyruvylshikimate-3-phosphate synthase (EPSPS) in the shikimate pathway, which is crucial for the synthesis of aromatic amino acids in plants and microorganisms. nih.gov The emergence of resistance to phosphonate-based agents is a significant challenge. One primary mechanism of resistance to glyphosate involves the amplification of the EPSPS gene. nih.gov Plants with multiple copies of the gene produce higher levels of the EPSPS enzyme, effectively overwhelming the inhibitory effect of the herbicide. nih.gov Understanding these mechanisms at a molecular level is crucial for designing new compounds that can evade resistance. nih.gov

Table 3: Mechanism of Action and Resistance for Glyphosate

| Aspect | Description |

|---|---|

| Target Enzyme | 5-enolpyruvylshikimate-3-phosphate synthase (EPSPS). nih.gov |

| Mechanism of Action | Glyphosate mimics the transition state of the substrate phosphoenolpyruvate (PEP), competing for binding to the EPSPS active site and inhibiting the enzyme. nih.gov |

| Biological Effect | Inhibition of EPSPS blocks the shikimate pathway, preventing the synthesis of essential aromatic amino acids, which is lethal to the plant. nih.gov |

| Primary Resistance Mechanism | Gene amplification, where resistant plants have multiple copies of the EPSPS gene, leading to overproduction of the target enzyme. nih.gov |

Sustainable Synthesis and Green Chemistry Approaches

Traditional methods for synthesizing phosphonates can involve harsh reagents and generate significant waste. In response, researchers are developing more sustainable and environmentally friendly "green" chemistry approaches. A key strategy is the use of one-pot, multicomponent reactions, which improve efficiency by combining multiple steps into a single procedure without isolating intermediates.

One such green method for synthesizing α-aminophosphonates involves the condensation of an aldehyde, an amine, and diethyl phosphite (B83602) using a reusable, solid heterogeneous catalyst (Envirocat EPZG®). This reaction can be performed under solvent-free conditions at room temperature, offering significant advantages such as shorter reaction times, high yields, simple work-up procedures, and catalyst reusability. Another green technique is the use of microwave assistance for the Michaelis-Arbuzov reaction, a fundamental method for forming C-P bonds. rsc.org Microwave heating can dramatically reduce reaction times and improve yields compared to conventional heating methods. rsc.org These approaches align with the principles of green chemistry by reducing energy consumption, minimizing waste, and using safer materials. rsc.org

Table 4: Comparison of Green Synthesis Approaches for Phosphonates

| Method | Key Features | Advantages |

|---|---|---|

| One-Pot Multicomponent Synthesis | Condensation of aldehyde, amine, and diethyl phosphite. | Solvent-free, room temperature, high yields, short reaction times, reusable catalyst, simple work-up. |

| Microwave-Assisted Michaelis-Arbuzov Reaction | Uses microwave irradiation to accelerate the reaction between a trialkyl phosphite and an alkyl halide. rsc.org | Significantly reduced reaction times, improved reaction efficiency and yields. rsc.org |

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of Diethyl (2-aminopropyl)phosphonate to minimize byproduct formation?

- Methodological Answer : Key factors include reagent purity and reaction conditions. Sodium hydride (NaH) must be free of hydroxide contamination, as impurities (e.g., NaOH) promote side reactions like DAMP (diethyl diazomethylphosphonate) formation, which is chromatographically inseparable from the target compound . Use freshly opened NaH (60% in mineral oil) and flame-dry glassware under argon to exclude moisture. Evidence shows that flame-drying is critical for reproducibility, though some protocols omit this step without yield loss .

Q. What purification strategies are effective for isolating this compound from reaction mixtures?

- Methodological Answer : Column chromatography (silica gel, 1:1 ethyl acetate-hexanes) is standard, but overlapping Rf values for byproducts like DAMP necessitate careful fraction analysis. Alternative methods include recrystallization or using orthogonal solvents (e.g., methyl tert-butyl ether) to exploit solubility differences. Evidence highlights the challenge of separating DAMP (Rf = ~0.24) from the target compound .

Q. What safety protocols are essential when handling this compound and its precursors?

- Methodological Answer : Conduct a hazard analysis per ACS guidelines . Key risks include acute oral toxicity (H302) and skin/eye irritation (GHS Category 2). Use fume hoods, PPE (gloves, goggles), and inert atmospheres during synthesis. Emergency procedures include rinsing exposed areas with water and avoiding induced vomiting .

Q. How is ³¹P NMR spectroscopy applied to characterize phosphonate derivatives like this compound?

- Methodological Answer : ³¹P NMR provides structural confirmation via chemical shifts. For phosphonates, shifts typically range from +20 to +30 ppm (vs. H₃PO₄). Coupling with adjacent protons (e.g., aminopropyl groups) splits signals, aiding assignment. Decoupling experiments (¹H) simplify spectra .

Q. What storage conditions ensure the stability of this compound?

- Methodological Answer : Store under argon at -20°C to prevent hydrolysis. Evidence shows phosphonates degrade under moisture or acidic conditions; silica gel desiccants and amber vials mitigate light-induced decomposition .

Advanced Research Questions

Q. How can researchers conduct a systematic risk assessment for scaling up synthesis protocols?

- Step 1 : Identify hazards (e.g., NaH reactivity, diazo intermediates).

- Step 2 : Evaluate exposure routes (inhalation, dermal).

- Step 3 : Implement controls (inert gas lines, spill trays).

- Step 4 : Validate with Differential Scanning Calorimetry (DSC) to assess thermal stability of intermediates .

Q. What mechanistic insights explain the reactivity of this compound in nucleophilic substitutions?

- Methodological Answer : The aminopropyl group enhances nucleophilicity at the phosphorus center. Kinetic studies (e.g., monitoring by ³¹P NMR) can track substitution rates. Compare with analogs (e.g., hydroxyl- or diazo-substituted phosphonates) to delineate steric/electronic effects .

Q. How should researchers address contradictions in experimental reproducibility, such as flame-drying glassware?

- Methodological Answer : Replicate protocols with/without flame-drying under controlled humidity. Evidence shows inconsistent glassware treatment may still yield comparable results due to solvent purity (e.g., anhydrous toluene) compensating for residual moisture . Statistical analysis (e.g., t-tests) quantifies variability.

Q. What analytical techniques identify and quantify side products like DAMP in reaction mixtures?

- Methodological Answer : LC-MS (liquid chromatography-mass spectrometry) with electrospray ionization differentiates DAMP (MW = 193.1 g/mol) from the target compound (MW = 195.2 g/mol). High-resolution mass spectrometry (HRMS) or tandem MS/MS confirms fragment patterns .

Q. Can alternative synthetic routes improve the yield of this compound?

- Methodological Answer : Explore Michaelis-Arbuzov or Kabachnik-Fields reactions. Evidence for related phosphonates (e.g., diethyl allylphosphonate) shows that solvent-free conditions or microwave irradiation reduce reaction times . Optimize molar ratios (e.g., 1.1 equiv of diethyl 2-(oxopropyl)phosphonate) to drive conversions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.